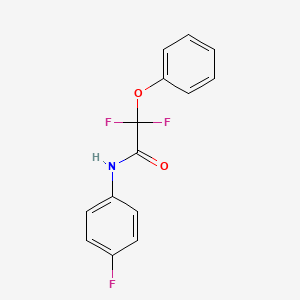

2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

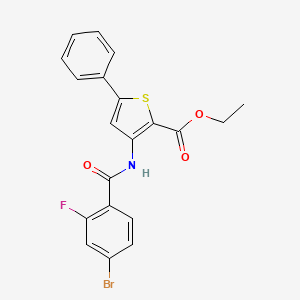

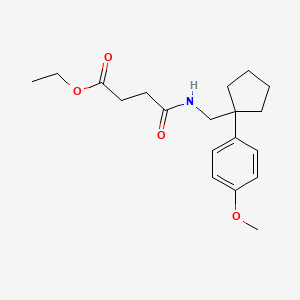

“2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C15H9F6NO2 . It is a difluoromethylated compound, a field of research that has seen significant advances in recent years .

Synthesis Analysis

The synthesis of difluoromethylated compounds like “2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” has been a topic of interest in recent research. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . A unique synthesis route had to be developed for these compounds, which relied on the van Leusen pyrrole synthesis and the halogen dance reaction .Molecular Structure Analysis

The molecular structure of “2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” is characterized by the presence of a difluoromethyl group (CF2H) and a phenoxy group (C6H5O-) attached to an acetamide moiety . The presence of these groups contributes to the unique properties of this compound.Chemical Reactions Analysis

Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Aplicaciones Científicas De Investigación

Fungicidal Applications

“2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” could be used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors have shown activity against a variety of phytopathogens, including seed- and soilborne diseases, foliar cereal, fruit, and vegetable diseases .

Synthesis of Novel Heterocyclic Acid Moieties

This compound can be used in the synthesis of novel difluoromethylated heterocyclic acid moieties . These moieties can mimic similar-substituted pyrazole carboxamides .

Development of New Fungicides

The compound can be used in the development of new fungicides. The evolution of 50 years SDHI optimization culminated in a CHF2 group next to the acid function being optimum for fungicidal efficacy .

Late-stage Difluoromethylation

“2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” can be used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Hydrogen Bond Donor

Compounds bearing a CF2H group, like “2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide”, are better hydrogen-bond donors than their methylated analogues . This property can be useful in various chemical reactions and processes.

Synthesis of Amides

This compound can be used in the synthesis of amides . For example, it can be used in the gram scale synthesis of the starting 2-bromo-2,2-difluoroacetamide .

Direcciones Futuras

The field of difluoromethylation has seen significant advances in recent years, and “2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” is part of this exciting research area . Future directions could include further exploration of the synthesis methods, understanding the mechanism of action, and potential applications of these compounds in various fields.

Propiedades

IUPAC Name |

2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-10-6-8-11(9-7-10)18-13(19)14(16,17)20-12-4-2-1-3-5-12/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAHYNZHXVTMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)

![2-chloro-N-[(3-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2819466.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)